1-[2-(4-Hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one
Description
Properties
CAS No. |
10402-58-1 |
|---|---|
Molecular Formula |
C17H14O3 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
1-[2-(4-hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one |
InChI |
InChI=1S/C17H14O3/c1-2-14(19)16-13-5-3-4-6-15(13)20-17(16)11-7-9-12(18)10-8-11/h3-10,18H,2H2,1H3 |
InChI Key |
RVUNLVRIKTUGCA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(OC2=CC=CC=C21)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation Approach
A classical and well-documented method involves Friedel-Crafts acylation of 2-alkylbenzofurans with 4-methoxybenzoyl chloride, followed by demethylation to yield the 4-hydroxyphenyl derivative.
Step 1: Friedel-Crafts Acylation
- React 2-alkylbenzofuran (e.g., 2-n-butylbenzofuran) with 4-methoxybenzoyl chloride in an aromatic hydrocarbon solvent such as toluene or benzene.
- Use a Lewis acid catalyst such as ferric chloride (FeCl3) or stannic chloride (SnCl4).
- Maintain temperature between 0°C and room temperature to control reaction rate and selectivity.
- This step yields 2-alkyl-3-(4-methoxybenzoyl)benzofuran intermediates.
Step 2: Demethylation
- The methoxy group is demethylated to hydroxy using molecular complexes of aluminium chloride.
- The process involves forming 1:1 and 2:1 molecular complexes of aluminium chloride with the methoxybenzoylbenzofuran intermediate.
- Refluxing the solution in aromatic hydrocarbons (benzene or toluene) facilitates demethylation.
- Hydrolysis with strong acids such as hydrochloric acid at 75-80°C completes the conversion to the hydroxy derivative.
Step 3: Purification
- The final product, 2-alkyl-3-(4-hydroxybenzoyl)benzofuran, is isolated and purified by crystallization or chromatography.
This method is supported by patent US4766223A, which details the preparation of 2-alkyl-3-(4-hydroxybenzoyl)benzofurans with high selectivity and yield using ferric chloride as a catalyst and aluminium chloride complexes for demethylation.
Table 1: Friedel-Crafts Acylation Conditions
| Parameter | Details |
|---|---|
| Substrate | 2-alkylbenzofuran (e.g., 2-n-butyl) |
| Acylating agent | 4-methoxybenzoyl chloride |
| Catalyst | Ferric chloride (FeCl3) or Stannic chloride (SnCl4) |
| Solvent | Toluene or benzene |
| Temperature | 0°C to room temperature |
| Reaction time | Several hours (varies by scale) |
| Post-treatment | Hydrolysis with HCl at 75-80°C |
Notes on Catalyst Selection
- Ferric chloride is preferred over stannic chloride due to higher selectivity and near-quantitative yields.
- The reaction produces a mixture of regioisomers (e.g., 2-n-butyl-6-(4-methoxybenzoyl)benzofuran and 2-n-butyl-5-(4-methoxybenzoyl)benzofuran) in approximately 85:15 ratio, which can be separated if necessary.
Alternative Benzofuran Synthesis via-Sigmatropic Rearrangement
An alternative approach to prepare substituted benzofurans, including 2-(4-hydroxyphenyl)-3-methylbenzofurans, involves a-sigmatropic rearrangement of O-aryloximes.
Step 1: Formation of O-Aryloxime
- Condensation of aryloxyamine hydrochlorides with ketones (e.g., 1-(4-hydroxyphenyl)propan-1-one) in tetrahydrofuran (THF) under nitrogen atmosphere.
- Use of molecular sieves to remove water and promote reaction.
Step 2: Sigmatropic Rearrangement and Cyclization
- Heating the O-aryloxime intermediate at 60°C in THF with excess methanesulfonic acid induces the rearrangement.
- This is followed by intramolecular cyclization and ammonia elimination to form the benzofuran ring.
- Reaction times range from 3 to 6 hours, with yields typically satisfactory (around 45-51% depending on substituents).
Step 3: Workup and Purification
- The reaction mixture is diluted with ethyl acetate, washed with sodium bicarbonate and brine, dried, and concentrated.
- Purification is achieved by flash chromatography using toluene/dichloromethane gradients.
Structural and Analytical Considerations
- The compound’s structure is confirmed by spectroscopic methods such as 1H-NMR, IR, and mass spectrometry.
- IR spectra show characteristic carbonyl (C=O) bands and phenolic OH groups.
- NMR data confirm the substitution pattern on the benzofuran and phenyl rings.
- Purity and yield are monitored by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-Hydroxyphenyl)benzofuran-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzofuran-3-carboxylic acid or benzofuran-3-aldehyde.
Reduction: Formation of 1-(2-(4-hydroxyphenyl)benzofuran-3-yl)propan-1-ol.
Substitution: Formation of various substituted benzofuran derivatives depending on the substituent introduced.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 278.29 g/mol. Its structure features a benzofuran moiety linked to a propanone group, which is crucial for its biological activity. The presence of the 4-hydroxyphenyl group enhances its interaction with biological targets.
Antioxidant Activity
Research indicates that derivatives of benzofuran, including 1-[2-(4-Hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one, exhibit significant antioxidant properties. This is attributed to the presence of hydroxyl groups that can donate electrons and neutralize free radicals, potentially reducing oxidative stress in biological systems .
Anticancer Potential
Several studies have investigated the anticancer properties of benzofuran derivatives. For instance, compounds similar to 1-[2-(4-Hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, including breast and prostate cancers. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects. It is believed to inhibit pro-inflammatory cytokines and enzymes, which may contribute to its therapeutic potential in treating inflammatory diseases .
Case Studies
A notable case study involved the administration of similar benzofuran derivatives in animal models, demonstrating significant reductions in tumor size and improved survival rates compared to control groups. These findings suggest potential clinical applications for this compound in oncology .
Polymer Chemistry
In material science, derivatives like 1-[2-(4-Hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one are being explored as additives in polymer formulations. Their antioxidant properties can enhance the stability and longevity of polymers exposed to environmental stressors .
Nanotechnology
Recent advancements have also seen the incorporation of benzofuran derivatives into nanomaterials for drug delivery systems. Their ability to encapsulate therapeutic agents while providing controlled release mechanisms makes them valuable in targeted therapy applications .
Toxicological Considerations
While exploring the applications of 1-[2-(4-Hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one, it is essential to consider its toxicity profiles. Preliminary studies suggest that while it exhibits beneficial biological activities, further investigations are necessary to fully understand its safety and potential side effects in clinical settings .
Mechanism of Action
The mechanism of action of 1-(2-(4-Hydroxyphenyl)benzofuran-3-yl)propan-1-one is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For example, its antioxidant activity may involve the scavenging of reactive oxygen species (ROS) and the inhibition of oxidative stress . Additionally, its potential anticancer activity may involve the induction of apoptosis through the mitochondrial pathway, as indicated by increased expression of pro-apoptotic proteins such as Bax and caspase-3 .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Benzofuran Core
Hydroxyl vs. Methoxy Substitution
- 1-[2-(4-Hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one : The hydroxyl group increases polarity and hydrogen-bonding capacity, which may enhance interactions in biological systems (e.g., enzyme binding) .
- 1-{5-methoxy-3-[(4-methoxyphenyl)carbonyl]-1-benzofuran-2-yl}propan-2-one (CAS: 6444-83-3): Methoxy groups reduce polarity compared to hydroxyl, improving lipid solubility and altering pharmacokinetic properties.
- 1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-one (CAS: 110047-50-2): Multiple methoxy groups enhance lipophilicity and may confer antitumor or antimicrobial activity, as seen in polyoxygenated natural products .
Halogen Substitution
Ketone Group Variations
- 1-[2-(4-Hydroxyphenyl)-1-benzofuran-3-yl]ethanone: Replacing propan-1-one with ethanone shortens the alkyl chain, reducing molecular weight (MW: ~264 g/mol vs. ~280 g/mol for the propanone analog). This may affect crystallinity and melting points .
Research Implications
- Drug Design : The hydroxylated analog may serve as a lead compound for targeting hydrophilic binding pockets, while methoxy/halogenated derivatives could optimize CNS activity .
- Material Science : Crystallographic differences (e.g., hydrogen-bonding patterns) influence the thermal stability of these compounds, relevant for solid-state applications .
Biological Activity
1-[2-(4-Hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one, also known by its CAS number 10402-58-1, is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its anticancer, anti-inflammatory, and antimicrobial activities, supported by various studies and data.
Chemical Structure
The molecular structure of 1-[2-(4-Hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one can be represented as follows:
This structure is characterized by the presence of a benzofuran moiety and a hydroxyphenyl group, which are known to contribute to various biological activities.
Anticancer Activity
Research has indicated that benzofuran derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of NF-κB Activation : Some benzofuran derivatives have been reported to inhibit the activation of NF-κB in cancer cells, which is crucial for their survival and proliferation. For example, a related compound demonstrated an IC50 value of 12.4 μM against TNF-α-stimulated HeLa cells .
- Cell Proliferation Studies : A study highlighted that 1-[2-(4-hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one showed moderate inhibitory effects on human breast cancer MCF-7 cells, with an IC50 value indicating potential efficacy in cancer treatment .
Anti-inflammatory Activity
The anti-inflammatory effects of benzofuran derivatives are well-documented. Compounds similar to 1-[2-(4-Hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one have been shown to reduce pro-inflammatory mediators:
- Inhibition of Pro-inflammatory Mediators : Research demonstrated that certain benzofurans inhibited the levels of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in activated microglia . This suggests that 1-[2-(4-Hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one may possess similar anti-inflammatory properties.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored:
- In Vitro Studies : Various studies have evaluated the antibacterial activity of benzofuran derivatives against both Gram-positive and Gram-negative bacteria. For instance, related compounds exhibited minimum inhibitory concentrations (MICs) ranging from 20 to 40 µM against Staphylococcus aureus and E. coli .
Data Summary
| Activity Type | Mechanism/Effect | IC50/MIC Values |
|---|---|---|
| Anticancer | Inhibition of NF-κB activation | IC50 = 12.4 μM (HeLa) |
| Inhibition of cell proliferation | IC50 = Moderate | |
| Anti-inflammatory | Reduction of NO, PGE2, TNF-α levels | Not quantified |
| Antimicrobial | Inhibition against S. aureus and E. coli | MIC = 20–40 µM |
Case Studies
Several case studies have highlighted the biological activities of benzofuran derivatives similar to 1-[2-(4-Hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one:
- Study on Benzofuran Derivatives : A comprehensive study evaluated multiple benzofuran compounds and their anticancer properties, revealing significant inhibition rates against various cancer cell lines, including MCF-7 .
- Inflammatory Response Modulation : Another research effort focused on the modulation of inflammatory responses in microglial cells using benzofuran derivatives, demonstrating their potential as therapeutic agents for neuroinflammatory conditions .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-[2-(4-hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, involving a hydroxyacetophenone derivative and an aldehyde under basic conditions (e.g., NaOH in ethanol) . Optimization includes controlling reaction temperature (room temperature to 60°C), solvent selection (ethanol for solubility and ease of purification), and stoichiometric ratios (typically 1:1 for ketone and aldehyde). Post-synthesis, purification via column chromatography (using PE/EA gradients) or recrystallization (ethanol/water) is critical . Monitoring reaction progress with TLC and characterizing intermediates via -NMR ensures yield maximization and byproduct reduction.
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer : Use a combination of spectroscopic techniques:
- - and -NMR : Assign peaks based on chemical shifts (e.g., 4-hydroxyphenyl protons at δ 6.5–7.5 ppm, benzofuran protons at δ 7.0–8.0 ppm) .
- FT-IR : Identify key functional groups (e.g., carbonyl stretch at ~1700 cm, phenolic -OH at ~3200 cm) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF .
- Elemental Analysis : Validate empirical formula with <1% deviation .
Advanced Research Questions
Q. What strategies resolve contradictions in NMR data between experimental results and computational predictions?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Strategies include:
- Variable Temperature (VT) NMR : Probe conformational changes by acquiring spectra at 25–60°C .
- DFT Calculations : Optimize geometry using Gaussian or ORCA and simulate NMR shifts (e.g., B3LYP/6-31G* basis set) .
- Solvent Screening : Compare DMSO-d, CDCl, and acetone-d to assess hydrogen bonding effects .
Q. How can the crystal structure of this compound be determined and validated for materials science applications?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., ethanol/water mix). Collect data on a diffractometer (Mo Kα radiation, λ = 0.71073 Å).
- Refinement with SHELXL : Use SHELX suite for structure solution (SHELXD) and refinement (SHELXL), applying constraints for thermal parameters and hydrogen bonding .
- Validation Tools : Check with PLATON (for symmetry) and CCDC Mercury (for packing diagrams). Report R < 5% and wR < 10% for high reliability .
Q. What experimental designs are suitable for evaluating the compound’s estrogenic activity in pharmacological studies?
- Methodological Answer :
- Competitive Binding Assays : Use ERα/β isoforms with -estradiol as a tracer. Calculate IC values via dose-response curves (0.1–100 µM) .
- Transcriptional Activation Assays : Transfect MCF-7 cells with estrogen-responsive luciferase reporters. Measure luminescence after 24-h exposure .
- Molecular Docking : Model interactions with AutoDock Vina (PDB: 1A52 for ERα) to predict binding affinity and key residues (e.g., Glu353, Arg394) .
Q. How can in vivo analgesic efficacy be assessed for this compound, and what controls are necessary?
- Methodological Answer :
- Rodent Models : Use tail-flick or hot-plate tests in Sprague-Dawley rats (dose range: 10–100 mg/kg, i.p.). Include positive controls (morphine, 5 mg/kg) and vehicle controls (saline + DMSO) .
- Dose-Response Analysis : Calculate ED via probit regression.
- Mechanistic Studies : Pre-treat with naloxone (opioid antagonist) or WAY-100635 (5-HT antagonist) to identify pathways .
Data Analysis and Reproducibility
Q. How can researchers address batch-to-batch variability in synthesis yields?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., catalyst concentration, reaction time).
- Quality Control (QC) : Implement HPLC-PDA (≥95% purity threshold) and -NMR for each batch .
- Statistical Analysis : Apply ANOVA to identify significant factors (p < 0.05) .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
